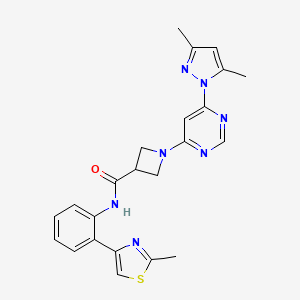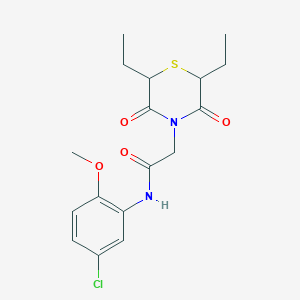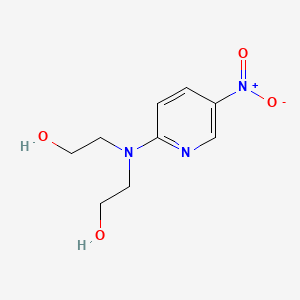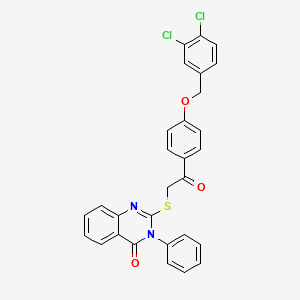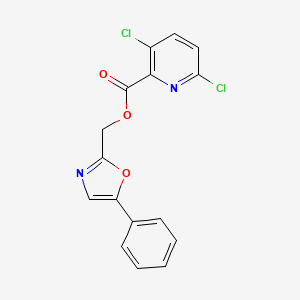
(5-Phenyl-1,3-oxazol-2-yl)methyl 3,6-dichloropyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Phenyl-1,3-oxazol-2-yl)methyl 3,6-dichloropyridine-2-carboxylate is a complex organic compound that features both oxazole and pyridine rings. The presence of these heterocyclic structures makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for synthesizing more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-1,3-oxazol-2-yl)methyl 3,6-dichloropyridine-2-carboxylate typically involves multi-step organic synthesis. One common method starts with the preparation of the oxazole ring, which can be synthesized via the cyclization of an appropriate α-haloketone with an amide. The phenyl group is introduced through a Friedel-Crafts acylation reaction.
The pyridine ring is often synthesized separately, starting from a chlorinated pyridine derivative. The carboxylate group is introduced via esterification, typically using an alcohol and a carboxylic acid derivative under acidic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for yield and purity. This often involves the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. Catalysts may be employed to increase reaction rates and selectivity, and purification steps such as recrystallization or chromatography are used to isolate the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the oxazole moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitro groups or double bonds within the molecule. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The chlorinated pyridine ring is susceptible to nucleophilic substitution reactions. Reagents such as sodium methoxide or ammonia can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring may yield phenolic derivatives, while reduction of nitro groups can produce amines. Substitution reactions on the pyridine ring can yield a variety of substituted pyridines, depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (5-Phenyl-1,3-oxazol-2-yl)methyl 3,6-dichloropyridine-2-carboxylate is used as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating libraries of compounds for screening in drug discovery.
Biology
In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological targets. Its structural features allow it to bind to proteins and nucleic acids, making it useful in the design of enzyme inhibitors or DNA-binding agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing oxazole and pyridine rings have shown activity against various diseases, including cancer and bacterial infections.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and dyes. Its unique chemical properties allow it to impart specific characteristics to these materials, such as increased stability or enhanced optical properties.
作用機序
The mechanism of action of (5-Phenyl-1,3-oxazol-2-yl)methyl 3,6-dichloropyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The oxazole and pyridine rings can interact with the active sites of enzymes, blocking substrate access and preventing the enzyme from catalyzing its reaction.
類似化合物との比較
Similar Compounds
- (5-Phenyl-1,3-oxazol-2-yl)methyl 3,5-dichloropyridine-2-carboxylate
- (5-Phenyl-1,3-oxazol-2-yl)methyl 3,6-dibromopyridine-2-carboxylate
- (5-Phenyl-1,3-oxazol-2-yl)methyl 3,6-difluoropyridine-2-carboxylate
Uniqueness
Compared to similar compounds, (5-Phenyl-1,3-oxazol-2-yl)methyl 3,6-dichloropyridine-2-carboxylate is unique due to the specific positioning of the chlorine atoms on the pyridine ring. This positioning can influence the compound’s reactivity and binding affinity to biological targets, making it potentially more effective in certain applications.
特性
IUPAC Name |
(5-phenyl-1,3-oxazol-2-yl)methyl 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3/c17-11-6-7-13(18)20-15(11)16(21)22-9-14-19-8-12(23-14)10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIPQSZLQYGQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)COC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
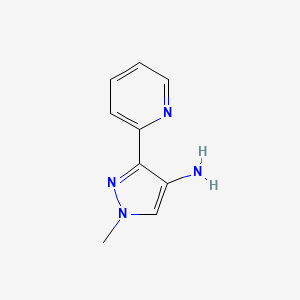
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2812092.png)
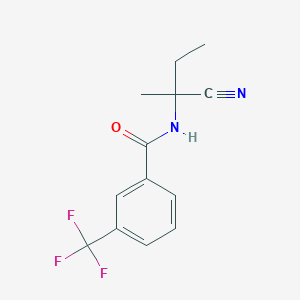

![2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(3-((perfluoropropyl)thio)phenyl)acetamide](/img/structure/B2812100.png)
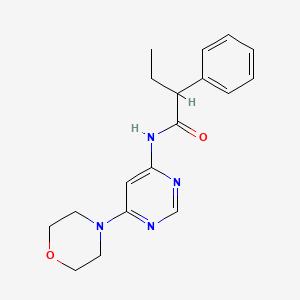
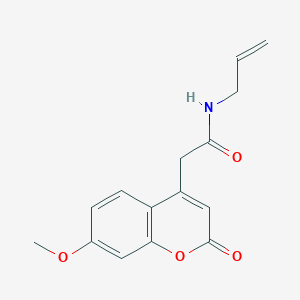
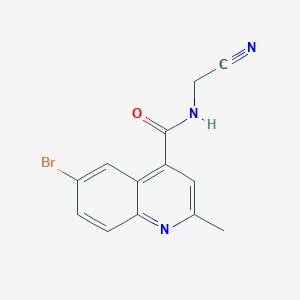
![6-Fluoro-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-1,3-benzoxazole](/img/structure/B2812106.png)
